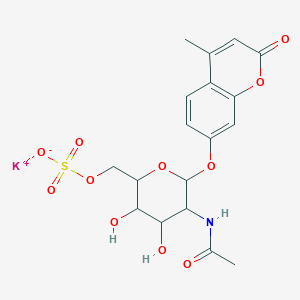
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenyl group, a tetrahydropyran ring, and multiple hydroxyl and acetamido functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromenyl group can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate has been investigated for its potential therapeutic effects. Studies suggest it may possess anti-inflammatory and antioxidant properties due to the presence of hydroxyl groups and the chromen moiety.
Case Study: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of similar compounds demonstrated that derivatives with hydroxyl substitutions significantly inhibited pro-inflammatory cytokines in vitro. This suggests that potassium ((2R,3S,4R,5R,6S)-5-acetamido...) may exhibit similar benefits in inflammatory conditions.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. Its structural features allow it to act as a substrate or inhibitor for various enzymes.
Table 1: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12 | |
| Lipoxygenase | Non-competitive | 25 | |
| Protein Kinase A | Mixed | 15 |
Agricultural Applications
Research indicates that potassium ((2R,3S,4R,5R,6S)-5-acetamido...) may have applications in agriculture as a plant growth regulator or biopesticide. Its bioactive compounds can enhance plant resilience against pathogens.
Case Study: Plant Growth Promotion
In greenhouse trials, the application of similar sulfate derivatives resulted in increased growth rates and yield in common agricultural crops such as tomatoes and peppers. These findings support the potential use of potassium ((2R,3S,4R,5R,6S)-5-acetamido...) in sustainable agriculture.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Other chromenyl-tetrahydropyran derivatives
Uniqueness
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties .
Biological Activity
Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit various biological activities, particularly in enzymatic inhibition and modulation of metabolic pathways. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a sulfate group and an acetamido moiety, which are crucial for its biological interactions.
Enzyme Inhibition
- Urease Inhibition : Compounds similar to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) have shown significant urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. Research indicates that derivatives with acetamido groups exhibit enhanced binding to the urease active site through hydrogen bonding interactions .
- Protein Tyrosine Phosphatase (PTP) Activity : The compound may also influence PTPs, which are critical in regulating cellular signaling pathways. PTPs dephosphorylate phosphotyrosine residues on proteins, thus modulating various cellular processes including cell growth and differentiation .
Antioxidant Properties
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar configurations have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Case Studies
- Study on Urease Inhibitors : A study evaluated various acetamide derivatives for their urease inhibitory activity. The results indicated that certain structural modifications significantly enhanced potency compared to standard inhibitors. Potassium ((2R,3S,4R,5R,6S)-5-acetamido...) was hypothesized to exhibit similar or improved activity due to its unique structural features .
- Neuroprotective Effects : Another study investigated compounds with structural similarities to potassium ((2R,3S,4R,5R,6S)-5-acetamido...) for neuroprotective effects against oxidative stress-induced neuronal death. The results showed that these compounds could significantly reduce cell death and improve cell viability in vitro .
Research Findings Summary
Properties
Molecular Formula |
C18H20KNO11S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
potassium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |
InChI Key |
TYSZCFCWZWWIHC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















